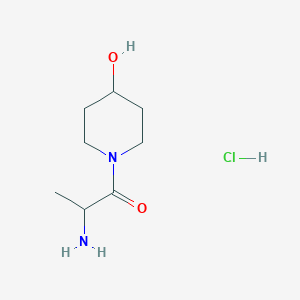
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
Übersicht
Beschreibung
“2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride” is a chemical compound with the CAS Number: 1220033-45-3 . It has a molecular weight of 222.71 . The IUPAC name for this compound is 1-(2-amino-2-methylpropanoyl)-4-piperidinol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H19ClN2O2 . More detailed physical and chemical properties are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
1. Solid-State Characterization
- Research Focus : The study by Schmidt (2005) explores the solid-state characterization of two homologous local anaesthetic drugs, closely related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride. It includes thermal analysis, vibrational spectroscopy, powder X-ray diffractometry, solid-state NMR, and water-vapor sorption analysis. This research aids in understanding the physical and chemical properties of such compounds, essential for their application in pharmaceutical formulations (Schmidt, 2005).
2. Cognitive Performance Enhancement
- Research Focus : Fontana et al. (1997) and Marchetti et al. (2000) studied the effects of compounds structurally similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride on rat spatial navigation and learning. These studies found that certain 5-HT4 receptor agonists can enhance cognitive performance, indicating potential applications in treating cognitive dysfunctions (Fontana et al., 1997), (Marchetti et al., 2000).
3. Synthesis and Structural Characterization
- Research Focus : Zeng Zhi-ming (2003) focused on the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, similar in structure to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride. The study highlights methods for synthesizing such compounds and their structural determination, which is crucial for their application in various fields, including medicinal chemistry (Zeng Zhi-ming, 2003).
4. Neuroprotective Properties
- Research Focus : Chenard et al. (1995) investigated compounds including 1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, closely related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride, for their neuroprotective properties. They found that certain NMDA antagonists can protect neurons from glutamate toxicity, suggesting potential applications in neuroprotection and treatment of neurological disorders (Chenard et al., 1995).
5. Cytotoxic and Anticancer Agents
- Research Focus : Dimmock et al. (1998) synthesized a series of compounds structurally related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride, demonstrating significant cytotoxicity towards various cancer cells. This research underscores the potential of such compounds in developing new anticancer therapies (Dimmock et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6(9)8(12)10-4-2-7(11)3-5-10;/h6-7,11H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCKNOEJUXTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)



![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)